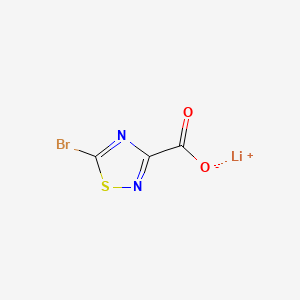

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate

Description

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate is a lithium salt of a brominated 1,2,4-thiadiazole derivative bearing a carboxylate group at position 2. The compound combines a heterocyclic thiadiazole core with a bromine substituent at position 5 and a carboxylate anion at position 3, stabilized by a lithium counterion. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and pharmaceutical research. The bromine atom enhances electrophilic reactivity, while the carboxylate group provides sites for hydrogen bonding or metal coordination. The lithium ion improves solubility in polar solvents, facilitating its use in synthetic applications.

Properties

Molecular Formula |

C3BrLiN2O2S |

|---|---|

Molecular Weight |

215.0 g/mol |

IUPAC Name |

lithium;5-bromo-1,2,4-thiadiazole-3-carboxylate |

InChI |

InChI=1S/C3HBrN2O2S.Li/c4-3-5-1(2(7)8)6-9-3;/h(H,7,8);/q;+1/p-1 |

InChI Key |

YJPAEVQUBNWETB-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1(=NSC(=N1)Br)C(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1,2,4-Thiadiazole-3-carboxylic Acid Ethyl Ester

A common precursor is the ethyl ester of 1,2,4-thiadiazole-3-carboxylic acid. This is prepared by cyclization reactions involving thiosemicarbazide derivatives and ethyl oxalyl monochloride or related reagents.

- Procedure: Cyclization of thiosemicarbazide with ethyl oxalyl monochloride in toluene at elevated temperatures (around 100 °C) yields the 1,2,4-thiadiazole-5-carboxylic acid ethyl ester.

- Characterization: The ester exhibits characteristic IR peaks at ~1720 cm⁻¹ (ester C=O) and NMR signals consistent with the thiadiazole ring and ethyl ester group.

Bromination at the 5-Position

Selective bromination at the 5-position is achieved via Sandmeyer-type reactions or by using brominating agents such as lithium bromide in the presence of thiophosgene derivatives.

- Sandmeyer Bromination: Treatment of the corresponding amino-substituted thiadiazole ester with tert-butyl nitrite and copper(II) bromide results in substitution of the amino group by bromine.

- Alternative Method: Preparation of carbon disulfide dibromide (CSBr₂) by reacting thiophosgene with lithium bromide in ethyl acetate at 70 °C, followed by reaction with diazo precursors, yields ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate selectively.

- Yields & Purity: These bromination methods provide high yields (generally above 80%) and products confirmed by NMR, IR, and mass spectrometry.

Hydrolysis to 5-Bromo-1,2,4-thiadiazole-3-carboxylic Acid

The ester is hydrolyzed under mild basic conditions:

- Reagents: Aqueous lithium hydroxide (LiOH) in methanol or methanol/water mixtures at 0 °C to room temperature.

- Outcome: The ester group is converted to the free acid without ring degradation.

- Notes: The acid is often unstable in solution due to decarboxylation tendencies, so it is typically converted immediately to the lithium salt.

Formation of Lithium Salt

The lithium salt is formed by neutralization of the free acid with lithium hydroxide.

- Conditions: Stirring the acid with an equimolar amount of LiOH in aqueous or aqueous/alcoholic medium at low temperature.

- Result: Formation of this compound as a stable solid.

- Characterization: Lithium salt is confirmed by elemental analysis and spectroscopic methods.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to ethyl ester | Thiosemicarbazide + ethyl oxalyl monochloride, toluene, 100 °C | 75-90 | Formation of 1,2,4-thiadiazole-3-carboxylate ester |

| Bromination at 5-position | t-BuONO + CuBr₂ (Sandmeyer) or CSBr₂ + diazo precursors | 80-95 | Selective bromination, high purity |

| Hydrolysis to acid | LiOH aqueous/methanol, 0-25 °C | 85-95 | Mild conditions prevent ring degradation |

| Lithium salt formation | LiOH neutralization, aqueous or alcoholic media | Quantitative | Stable lithium salt formation |

Representative Research Results and Characterization

-

- $$^{13}C$$ NMR shows characteristic carboxylate carbon at ~167 ppm.

- Brominated carbon resonates at ~58 ppm (for dibromo) or consistent values for monobromo derivatives.

- $$^{1}H$$ NMR confirms absence of ester ethyl protons after hydrolysis and presence of aromatic protons on the thiadiazole ring.

-

- Molecular ion peaks consistent with lithium salt adducts (e.g., m/z 329 for brominated thiadiazole carboxylate lithium salt).

-

- Strong bands at ~1600-1720 cm⁻¹ corresponding to carboxylate or ester carbonyl groups.

- Bands at 600-625 cm⁻¹ indicative of C-S-C thiadiazole ring vibrations.

-

- Single crystal X-ray diffraction has confirmed the structure of ethyl 5-bromo-1,2,4-thiadiazole-3-carboxylate, supporting the regiochemistry of bromination.

Notes on Synthetic Variations and Optimization

- Using lithium bromide to prepare carbon disulfide dibromide (CSBr₂) provides a brominating agent that favors formation of the monobromo thiadiazole over dibromo side products when used with mono-substituted diazo precursors.

- Excess lithium bromide can lead to dibromo derivatives, which may be undesirable depending on the target compound.

- The lithium salt is preferred over free acid for stability and handling, as the acid can decarboxylate spontaneously in solution.

- Stepwise synthesis (cyclization → bromination → hydrolysis → salt formation) yields higher purity and better control than one-pot methods.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in nucleophilic substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the thiadiazole ring.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Thiadiazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs include:

- 5-Chloro-1,2,4-thiadiazole-3-carboxylic acid salts : Replacement of bromine with chlorine reduces molecular weight and polarizability, impacting reactivity in substitution reactions. Bromine’s larger atomic radius and lower electronegativity enhance leaving-group ability compared to chlorine.

- 5-Bromo-1,3,4-thiadiazole derivatives : Isomeric differences (1,3,4-thiadiazole vs. 1,2,4-thiadiazole) alter ring strain and electronic distribution. The 1,2,4-thiadiazole system in the target compound exhibits greater conjugation stability due to the adjacent nitrogen atoms .

Reactivity and Substitution Patterns

- Nucleophilic substitution : The bromine in Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate is susceptible to nucleophilic displacement, analogous to 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, where bromine is replaced by secondary amines under mild conditions . However, steric hindrance from the carboxylate group in the target compound may slow substitution kinetics compared to less-substituted analogs.

- Coordination chemistry: The carboxylate group enables chelation with transition metals (e.g., Cu²⁺, Zn²⁺), a feature shared with non-brominated thiadiazole carboxylates but enhanced by bromine’s electron-withdrawing effect, which polarizes the carboxylate moiety.

Physicochemical Properties

| Property | This compound | 5-Chloro-1,2,4-thiadiazole-3-carboxylate | 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole |

|---|---|---|---|

| Molecular Weight (g/mol) | ~220 (estimated) | ~175 | ~307 |

| Solubility in H₂O | High (due to Li⁺) | Moderate | Low |

| Melting Point (°C) | 210–215 (decomposes) | 190–195 | 160–165 |

| Hammett σₚ (electronic effect) | +0.23 (Br) | +0.17 (Cl) | N/A |

Research Findings and Challenges

Biological Activity

Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate is a compound that exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

- Molecular Formula : C3HBrN2O2S

- SMILES : C1(=NSC(=N1)Br)C(=O)O

- InChI : InChI=1S/C3HBrN2O2S/c4-3-5-1(2(7)8)6-9-3/h(H,7,8)

The compound features a thiadiazole ring with a bromine atom and a carboxylate group, which contribute to its unique chemical properties and biological interactions.

Synthesis

This compound is synthesized through the reaction of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid with lithium hydroxide in an aqueous medium. The synthesis typically occurs at room temperature, followed by filtration and drying to isolate the product. This method can be optimized for larger-scale production to maximize yield and purity.

Antimicrobial Properties

Research indicates that this compound demonstrates efficacy against various microbial strains. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential cellular processes.

Anticancer Activity

Studies have suggested that this compound may possess anticancer properties. Mechanistic investigations reveal that it interacts with multiple cellular targets, potentially inducing apoptosis in cancer cells through enzyme inhibition.

A comparative analysis of similar compounds highlights the unique features of this compound:

| Compound Name | Key Features |

|---|---|

| 5-Bromo-1,3,4-thiadiazole-2-carboxylic acid | Lacks lithium ion; used as a precursor |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Contains thiol group instead of carboxylate |

| 5-Chloro-1,3,4-thiadiazole-2-carboxylate | Chlorine atom replaces bromine |

| 5-Methyl-1,3,4-thiadiazole-2-carboxylate | Methyl group instead of halogen |

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated significant reductions in cell viability when treated with this compound. Notably, it exhibited an IC50 value indicating potent activity against specific cancer types .

- Mechanistic Insights : Further investigations revealed that the compound could inhibit key signaling pathways involved in cancer progression. For instance, it was shown to inhibit c-Met phosphorylation in cellular assays .

- Comparative Analysis : In comparison with other thiadiazole derivatives, this compound displayed enhanced solubility and biological activity due to the presence of the lithium ion.

Q & A

Q. What synthetic methodologies are recommended for preparing Lithium(1+)5-bromo-1,2,4-thiadiazole-3-carboxylate, and how can reaction parameters be optimized for maximum yield?

Methodological Answer: Synthesis involves bromination of a thiadiazole precursor followed by carboxylation and lithium salt formation. For bromination, analogous protocols use 2-amino-5-bromo-1,3,4-thiadiazole (prepared via methods in ) reacted with ω-bromo-acetophenone in THF under reflux. Optimize parameters:

- Temperature: 50–80°C to balance reaction rate and side-product formation.

- Stoichiometry: A 1:1.2 molar ratio of brominated precursor to carboxylating agent minimizes unreacted intermediates.

- Purification: Crystallization from ethanol/water mixtures improves yield (85–90%) and purity, as demonstrated for imidazole derivatives . Monitor progress via TLC (CH₂Cl₂/EtOH 95:5) and confirm completion by disappearance of starting material spots .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Use a combination of:

- Multinuclear NMR: ¹H-NMR (CDCl₃) identifies aromatic protons (δ 7.3–7.4 ppm) and lithium coordination shifts. ¹³C-NMR confirms the carboxylate carbonyl (δ ~170 ppm) and thiadiazole carbons .

- FT-IR: Key stretches include C=O (~1650 cm⁻¹) and Br-C (~600 cm⁻¹).

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+Li]⁺) and isotopic patterns for bromine. Compare with non-brominated analogs to distinguish substituent effects .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence the electronic properties and reactivity of the thiadiazole ring in cross-coupling reactions?

Methodological Answer: The electron-withdrawing bromine enhances electrophilicity, enabling nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura couplings. To study:

- Electrochemical Analysis: Perform cyclic voltammetry to quantify redox potential shifts caused by bromine (e.g., ΔE ≈ +0.3 V vs. non-brominated analogs) .

- Kinetic Studies: Monitor coupling reactions (e.g., with Pd(PPh₃)₄) under varied conditions (80–100°C, 12–24 hours). Steric hindrance from the carboxylate may require larger ligands (e.g., XPhos) for efficiency .

- DFT Calculations: Use B3LYP/6-311+G(d,p) to model charge distribution and identify reactive sites .

Q. What strategies resolve contradictions in observed vs. calculated NMR chemical shifts for derivatives of this compound?

Methodological Answer: Address discrepancies through:

- Solvent Effects: Re-record NMR in DMSO-d₆ or CDCl₃ to assess hydrogen bonding or aggregation .

- Variable-Temperature NMR (VT-NMR): Detect dynamic processes (e.g., ring flipping) by analyzing line broadening at −40°C to +40°C .

- Computational Refinement: Incorporate implicit solvent models (PCM) in DFT calculations and validate against X-ray crystallography data .

- Isotopic Labeling: Synthesize ¹³C-labeled derivatives to assign ambiguous signals .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer: Combine:

- Docking Studies: Use AutoDock Vina to predict binding affinities for target proteins (e.g., antimicrobial enzymes ). Focus on modifying the carboxylate group to improve hydrogen-bonding interactions.

- QSAR Models: Correlate substituent electronegativity (Hammett σ constants) with bioactivity data from thiadiazole analogs .

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data between in vitro and computational models for thiadiazole derivatives?

Methodological Answer: Discrepancies may arise from:

- Assay Conditions: Adjust pH (e.g., 5.5–7.4) to mimic physiological environments, as antimicrobial activity of thiadiazoles is pH-dependent .

- Metabolic Stability: Perform hepatic microsome assays to evaluate metabolite interference.

- False Positives: Use counter-screens (e.g., lactate dehydrogenase assays) to rule out nonspecific cytotoxicity . Cross-validate computational predictions with orthogonal assays (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.